N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide
CAS No.:
Cat. No.: VC15708928
Molecular Formula: C21H16BrN3O4
Molecular Weight: 454.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16BrN3O4 |
|---|---|
| Molecular Weight | 454.3 g/mol |
| IUPAC Name | N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide |
| Standard InChI | InChI=1S/C21H16BrN3O4/c1-13-11-15(7-10-19(13)24-20(26)14-5-3-2-4-6-14)23-21(27)17-12-16(25(28)29)8-9-18(17)22/h2-12H,1H3,(H,23,27)(H,24,26) |
| Standard InChI Key | XWKSFKCUUPYQCO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br)NC(=O)C3=CC=CC=C3 |
Introduction
N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide is a complex organic compound belonging to the benzamide class. It features a molecular formula of C_{15}H_{13}BrN_{2}O_{3} and a molecular weight of approximately 349.186 g/mol. This compound is characterized by the presence of a bromine atom, a nitro group, and an amide functional group, which contribute to its potential biological activities and chemical reactivity.
Synthesis and Chemical Reactions
The synthesis of N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the bromine and nitro substituents. These reactions require controlled conditions such as temperature and pH to achieve high yields and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and characterize the final product.
Biological Activities and Potential Applications
Compounds with similar structures to N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups may enhance its interaction with biological targets, influencing its pharmacological profile. Molecular docking studies suggest that it could bind effectively to active sites of enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent.
Comparison with Analogous Compounds
Several compounds share structural similarities with N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide, including variations in the substituents on the benzamide ring. For example:
| Compound Name | Unique Features | Potential Biological Activity |
|---|---|---|
| N-(4-chlorobenzamido)-3-methylphenyl-2-bromo-5-nitrobenzamide | Chlorine substitution | Enhanced antimicrobial activity |
| N-(4-acetamidophenyl)-2-bromo-5-nitrobenzamide | Acetamido instead of benzamido | Different solubility and bioavailability |
| N-(4-hydroxybenzamido)-3-methylphenyl-2-bromo-5-nitrobenzamide | Hydroxyl substitution | Increased polarity affecting biological interactions |
These comparisons underscore the uniqueness of N-(4-benzamido-3-methylphenyl)-2-bromo-5-nitrobenzamide due to its specific combination of functional groups.
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